N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
Description
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a phenoxyethylamine derivative featuring a dimethylamine group attached to an ethyl chain linked to a 2-amino-6-chlorophenyl aromatic ring. The compound is of pharmaceutical interest, as indicated by its commercial availability for medicinal purposes .
Properties
IUPAC Name |
3-chloro-2-[2-(dimethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUJFXFCHUKLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649859 | |
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946714-48-3 | |
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Synthesis and Preparation
The synthesis typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine under controlled conditions, often using sodium hydroxide to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Proteomics Research
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is utilized as a reagent in proteomics studies to investigate protein structures and functions. It aids in the identification of protein interactions and modifications, which are crucial for understanding cellular mechanisms.
Biological Studies
This compound is employed in various biological studies, particularly in examining cellular processes and molecular interactions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and cellular responses.
Medicinal Chemistry
In medicinal chemistry, this compound is involved in drug discovery and the development of pharmaceutical compounds. Its structural properties make it a candidate for designing new therapeutic agents targeting various diseases.
Industrial Applications
The compound is also applied in industrial settings for synthesizing chemical intermediates and specialty chemicals. Its versatility in chemical reactions allows for the production of diverse compounds used in various applications.
Case Study 1: Proteomics Application
A study demonstrated the use of this compound as a labeling agent in mass spectrometry-based proteomics. The compound facilitated the identification of post-translational modifications in proteins related to cancer progression.
Case Study 2: Drug Development
Research focusing on the compound's role in drug development highlighted its potential as an inhibitor of specific enzymes involved in metabolic pathways. The findings suggested that derivatives of this compound could lead to novel treatments for metabolic disorders .
Data Tables
| Application Area | Specific Use Case | Findings |
|---|---|---|
| Proteomics Research | Protein labeling for mass spectrometry | Enhanced identification of modified proteins |
| Biological Studies | Investigating cellular signaling pathways | Modulation of key signaling molecules |
| Medicinal Chemistry | Drug discovery targeting metabolic enzymes | Potential inhibitors identified |
| Industrial Applications | Synthesis of chemical intermediates | Production efficiency improved |
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The following table compares key structural features of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine with related compounds:
Key Observations :
- Positional Isomerism: The target compound differs from N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine in the position of the amino group (2-amino vs. 4-amino) and the presence of a 6-chloro substituent.
- 5-HT6 Receptor Ligands : WAY-208466 and SB-399885 share dimethylamine moieties but incorporate bulkier aromatic systems (e.g., fluorophenylsulfonyl), which likely enhance receptor specificity.
- Sibutramine Analogs : These compounds feature cyclobutyl cores with chloro-substituted phenyl groups , demonstrating how structural rigidity and halogenation influence central nervous system activity.
Key Observations :
- Therapeutic Diversity : Despite structural similarities (e.g., dimethylamine groups), applications range from neurological modulation (5-HT6 ligands ) to weight management (Sibutramine analogs ) and antimicrobial coatings .
- Role of Substituents: The chloro group in the target compound may enhance lipophilicity or stability compared to non-halogenated analogs like N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine .
Physicochemical Properties
Key Observations :
- Molecular Weight Impact : The target compound’s higher molecular weight (vs. ) may influence pharmacokinetics, such as membrane permeability.
Biological Activity
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a compound of significant interest in biological research due to its various applications in medicinal chemistry, proteomics, and cellular studies. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an amino group and a chlorophenoxy moiety. This structure contributes to its ability to interact with biological targets effectively.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to alterations in cellular processes and biochemical pathways. Some key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to downstream effects on metabolic pathways.
- Receptor Binding : It can bind to various receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis.
Proteomics Research
In proteomics, this compound is utilized as a reagent to study protein structures and functions. Its ability to interact with proteins allows researchers to investigate cellular processes at a molecular level.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies using sulforhodamine B (SRB) assays on human prostate cancer cells have shown that related compounds can significantly reduce cell viability at low micromolar concentrations . This suggests a potential for developing new cancer therapies based on this chemical structure.
Mechanistic Insights from Case Studies
A notable study demonstrated that the compound could induce apoptosis in prostate cancer cells through the modulation of alpha1-adrenoreceptor expression. The depletion of these receptors was linked to increased apoptosis, highlighting the compound's potential role in cancer treatment .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine | Amino and phenyl groups | Enzyme interactions, potential antitumor effects |
| 5-Chloro-2-(2-(dimethylamino)ethoxy)aniline | Dimethylamino group | Antagonistic activity on adrenergic receptors |
This comparison illustrates how variations in chemical structure can influence biological activity, making it crucial for researchers to consider these differences when designing experiments or developing new therapeutic agents.
Q & A
Q. What synthetic routes are recommended for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine?
- Methodological Answer : A two-step synthesis is suggested:
Eschweiler-Clarke Methylation : React 2-amino-6-chlorophenol with formaldehyde and formic acid to introduce dimethylamine groups .
Copper-Mediated Oxidative Coupling : Use Cu(hfacac)₂/O₂ to achieve intramolecular diamination, ensuring regioselectivity for the 2-amino-6-chloro substituent (analogous to methods for DHII scaffolds) .
Optimization : Adjust stoichiometry of formaldehyde and reaction time to minimize byproducts like over-methylation.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per similar amines in and ).
- NMR : Compare ¹H/¹³C spectra with analogs (e.g., N-[2-(4-chlorophenyl)ethyl]-N,N-dimethylamine) to confirm substituent positions .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ = 243.12 g/mol based on C₁₀H₁₄ClN₂O).
Q. What storage conditions are optimal for this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the amino group. Similar chlorinated amines show stability for >6 months under these conditions .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer :
- Solvent Effects : Re-run NMR in deuterated DMSO to reduce aggregation artifacts common in amines .
- Isotopic Patterns : Compare experimental ¹³C NMR with computational predictions (e.g., DFT using Gaussian) to validate chlorine’s electronic effects .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the ethyl-phenoxy backbone .
Q. What structure-activity relationships (SARs) are relevant for biological studies?
- Methodological Answer :
- Receptor Binding : The 2-amino-6-chloro group may enhance affinity for serotonin receptors (e.g., 5-HT6), as seen in WAY-208466 (a 5-HT6 agonist with similar dimethylamine-ethyl-phenoxy motifs) .
- Lipophilicity : Calculate logP (estimated ~2.1 via ChemDraw) to assess membrane permeability. Adjust substituents (e.g., Cl vs. Br) to modulate bioavailability .
Q. How can this compound be applied in polymer or surface science?
- Methodological Answer :
- Antimicrobial Coatings : Incorporate into copolymers (e.g., with vinyl pyrrolidone) to create surfaces with dual bactericidal and antifouling properties, leveraging the dimethylamine group’s charge for microbial membrane disruption .
- Covalent Immobilization : Use radical polymerization to graft onto substrates (e.g., silica) via the ethyl-phenoxy linker .
Q. What computational strategies predict its reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Model electron density at the amino group to predict nucleophilicity in Cu-mediated reactions .
- MD Simulations : Study solvation effects on the ethyl-phenoxy chain’s flexibility to optimize catalyst-substrate interactions .
Q. How to address discrepancies in synthetic yields across studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
